molecular formula C7H10N2O2S B098898 2-morpholin-4-yl-1,3-thiazol-4(5H)-one CAS No. 16781-67-2

2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Cat. No. B098898
CAS RN: 16781-67-2
M. Wt: 186.23 g/mol
InChI Key: HKPOETYJKCUXBF-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1,3-thiazol-4(5H)-one is a chemical compound that belongs to a class of organic molecules featuring both a morpholine ring and a thiazole moiety. The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, which is known for its involvement in various biological activities. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which is a core structure in many biologically active compounds. The combination of these two heterocycles in one molecule suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing disulfides that contain the morpholine and thiazole structures has been reported through electrochemical synthesis, involving electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Additionally, the synthesis of 4-(1,3-thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase has been achieved, demonstrating the utility of these compounds in biological contexts . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-morpholin-4-yl-1,3-thiazol-4(5H)-one has been elucidated using various spectroscopic techniques. For example, the crystal structure of a Mannich base containing a morpholine and a benzothiazole ring has been determined, revealing the conformation and hydrogen bonding interactions within the molecule . Similarly, the structure of a 5,6-dihydro-1,3-thiazin-4-one derivative has been determined by X-ray analysis, which could provide insights into the steric and electronic properties of the thiazole ring in 2-morpholin-4-yl-1,3-thiazol-4(5H)-one .

Chemical Reactions Analysis

The chemical reactivity of morpholine and thiazole derivatives has been explored in various studies. For instance, the electrochemical method mentioned earlier leads to the formation of disulfide bonds, indicating that redox reactions are a key aspect of the chemical behavior of these compounds . The synthesis of oxadiazole derivatives from thiol-containing compounds suggests potential for nucleophilic substitution reactions . Moreover, the presence of a strong intramolecular phenolic O—H⋯N hydrogen bond in a related compound suggests that intramolecular interactions could influence the reactivity of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and thiazole derivatives can be inferred from related compounds. For example, the crystal packing of a morpholinomethyl derivative exhibits various intermolecular interactions, such as hydrogen bonding and π-π stacking, which could also be relevant for the solubility and stability of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one . The presence of electron-donating and electron-withdrawing groups on the phenyl ring of thiazolidine-2,4-diones has been shown to affect their hypoglycemic and anti-inflammatory activities, suggesting that substituents on the thiazole ring of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one could similarly influence its properties .

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

4-(1,3-Thiazol-2-yl)morpholine derivatives, including 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds demonstrate utility in xenograft models of tumor growth, indicating potential applications in cancer research and therapy (Alexander et al., 2008).

Antioxidant Activity

Research into 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which are structurally related to 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, suggests significant antioxidant properties. QSAR-analysis indicates that molecular descriptors like polarisation, dipole moment, and lipophilicity significantly impact antioxidant activity (Drapak et al., 2019).

Antitumor Properties

Synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, involving 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, shows promise for new anticancer agents. These compounds have been screened for anticancer activity, indicating potential for development in cancer treatment (Horishny et al., 2020).

Antimicrobial Activity

Compounds derived from morpholine-containing 2-R-phenyliminothiazole, similar in structure to 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, have shown antimicrobial activity. These substances demonstrate significant effects against both gram-positive and gram-negative strains of microorganisms, indicating their potential in developing new antimicrobial drugs (Yeromina et al., 2019).

Antifungal and Antitumor Activity

Novel derivatives of hetaryl- and alkylidenerhodanine, including 2-morpholinothiazol-4(5H)-ones, exhibit antifungal and antitumor activities. These compounds have been screened for efficacy against various human tumor cell lines and fungal strains, suggesting their relevance in developing antifungal and anticancer therapies (Insuasty et al., 2013).

properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPOETYJKCUXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351592
Record name 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-1,3-thiazol-4(5H)-one

CAS RN

16781-67-2
Record name 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
PG Umape, VS Patil, VS Padalkar, KR Phatangare… - Dyes and …, 2013 - Elsevier
Novel yellow azo dyes were synthesized by diazotization of aromatic amines followed by coupling with 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and fully characterized. The geometries …
Number of citations: 41 www.sciencedirect.com
H Kaur, SD Desai, J Singh… - Anti-Cancer Agents in …, 2018 - ingentaconnect.com
Background: Microbial infections have been the major cause of morbidity and mortality for the centuries and continue to present the formidable challenge to the human health. Several …
Number of citations: 6 www.ingentaconnect.com
K Bourahla, A Derdour, M Rahmouni, F Carreaux… - Tetrahedron letters, 2007 - Elsevier
A new effective approach to the synthesis of a small library of 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones was reported using solvent-free reaction conditions under microwave …
Number of citations: 50 www.sciencedirect.com
K Bourahla, S Guihéneuf, E Limanton, L Paquin… - Pharmaceuticals, 2021 - mdpi.com
Here, we report on the synthesis of libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones 3 (twenty-two compounds) and new 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones 5 (twenty…
Number of citations: 4 www.mdpi.com
HA Sultan, AM Dhumad, QMA Hassan, T Fahad… - … Acta Part A: Molecular …, 2021 - Elsevier
The dye of azo compound is prepared by coupling reaction of dizonium salt of sulfanilamide with benzoylacetone. The product is characterized by FTIR spectroscopy, Mass …
Number of citations: 34 www.sciencedirect.com
ZK Mohammed, HH AL-Saeed, AK Nile - prevention - academia.edu
Aseries of heterocyclic azo dyes based on thiazolyl derivatives synthesized by a classical method of diazotizingcoupling. Many arylazo derivatives of heterocyclic compounds with …
Number of citations: 12 www.academia.edu
MS Deshmukh, N Sekar - Dyes and Pigments, 2014 - Elsevier
Three disperse azo dyes were synthesized using diazotized dimethyl 2-amino-5-nitroterephthalate (5) followed by the diazo coupling with different N-substituted aromatic amines. The …
Number of citations: 39 www.sciencedirect.com
KG Thorat, N Sekar - Journal of Photochemistry and Photobiology A …, 2017 - Elsevier
Novel push-pull fluorophores constituted by two donors (substituted pyrrole and morpholine) linked to acceptor through thiazole electron spacer have been synthesized. The …
Number of citations: 41 www.sciencedirect.com
M Yahya, R Metin, B Aydıner, N Seferoğlu… - Analytical …, 2023 - Springer
This study reports the synthesis of two novel thiazolylazo dyes (4 and 5) bearing coumarin–thiophene moiety. UV–Vis spectroscopy was used to investigate the photophysical properties …
Number of citations: 3 link.springer.com
M Nikpassand, A Keyhani, LZ Fekri… - Journal of Molecular …, 2022 - Elsevier
An efficient, solvent-free, and environmentally benign route via mechanochemical means is described for the synthesis of azo-linked 2-amino-4H-chromene derivatives. The four-…
Number of citations: 25 www.sciencedirect.com

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